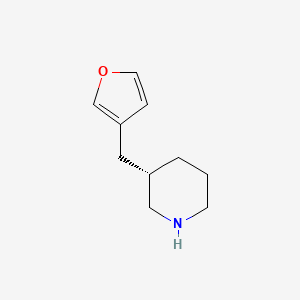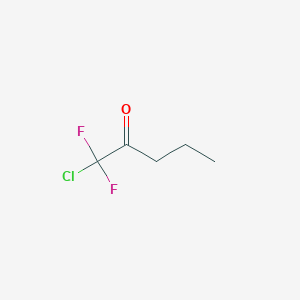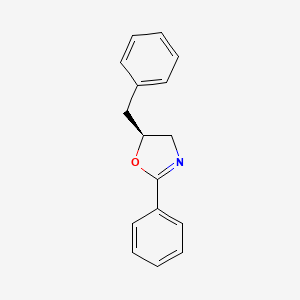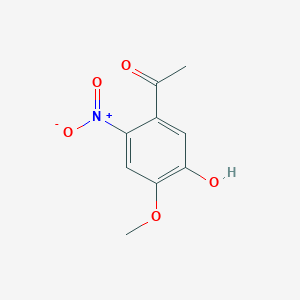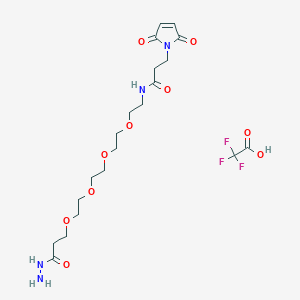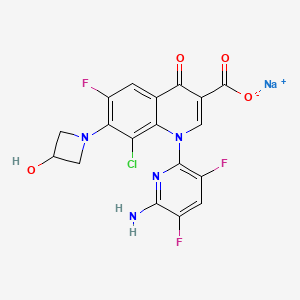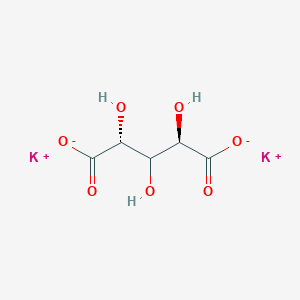
Lithium indoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium indoline-1-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their wide range of biological activities and applications in medicinal chemistry. This compound is particularly interesting because of its unique structure, which combines the properties of lithium salts and indole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium indoline-1-carboxylate typically involves the lithiation of indoline followed by carboxylation. One common method involves treating indoline with n-butyllithium, which results in the formation of a lithium-indoline intermediate. This intermediate is then reacted with carbon dioxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same lithiation and carboxylation steps but utilizes industrial-grade reagents and equipment to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium indoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can undergo substitution reactions where different substituents replace the lithium or carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline-1-carboxylic acid, while reduction could produce indoline-1-methanol.
Wissenschaftliche Forschungsanwendungen
Lithium indoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: This compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of lithium indoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
Lithium indole-2-carboxylate: A compound with a similar lithium-indole structure but different carboxylate positioning.
Uniqueness
Lithium indoline-1-carboxylate is unique due to its specific combination of lithium and indoline-1-carboxylate, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8LiNO2 |
|---|---|
Molekulargewicht |
169.1 g/mol |
IUPAC-Name |
lithium;2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C9H9NO2.Li/c11-9(12)10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
VGUTUDWQJZINLP-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1CN(C2=CC=CC=C21)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


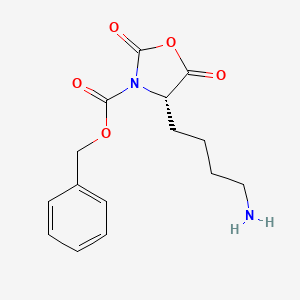
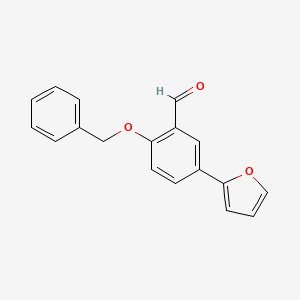
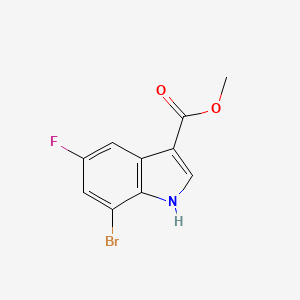
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)

